molecular formula C9H7BrN2O B1439330 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 530080-83-2

1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Numéro de catalogue: B1439330
Numéro CAS: 530080-83-2
Poids moléculaire: 239.07 g/mol
Clé InChI: XYNBYRIOJLMJDM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound featuring an imidazolone core (a five-membered ring containing two nitrogen atoms) substituted with a 4-bromophenyl group. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. The bromine atom enhances lipophilicity and may improve binding affinity to biological targets through halogen bonding .

Propriétés

IUPAC Name

3-(4-bromophenyl)-1H-imidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNBYRIOJLMJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669634
Record name 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530080-83-2
Record name 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Stepwise Synthesis (Based on Der Pharma Chemica Study)

  • Step 1: Synthesis of 1H-benzo[α]imidazol-2(3H)-2-one by reacting 1,2-phenylenediamine with carbonyldiimidazole (CDI) in 2-methyl tetrahydrofuran (2-MeTHF) at room temperature for 48 hours, achieving a 98% yield.

  • Step 2: Reaction of the benzimidazolone intermediate with ethyl chloroformate in the presence of potassium carbonate (K2CO3) in 2-MeTHF at 90 °C for 16 hours to obtain an intermediate carbamate derivative with an 81% yield.

  • Step 3: Nucleophilic substitution with 4-bromophenyl-containing reagents under reflux conditions in 2-MeTHF, followed by extraction and purification through column chromatography, yielding this compound derivatives with yields ranging from 60% to 85%.

Reaction Conditions and Characterization

Step Reagents & Conditions Yield (%) Product Description Key Spectral Data (Selected)
1 1,2-phenylenediamine + CDI, 2-MeTHF, RT, 48 h 98 1H-benzo[α]imidazol-2(3H)-2-one -
2 Ethyl chloroformate + K2CO3, 2-MeTHF, 90 °C, 16 h 81 Carbamate intermediate IR: 1694 cm^-1 (C=O), NMR signals consistent
3 4-bromophenyl substitution, reflux, 2-MeTHF, 10 h 60-85 This compound 1H NMR: Aromatic protons δ 7.0-8.0 ppm; MS m/z 331

This method provides a robust route with moderate to high yields and good purity, suitable for further functionalization or biological evaluation.

Alternative Synthesis via Imidazo-Thiazole Precursors

Another synthetic methodology involves the use of imidazo[2,1-b]thiazole derivatives bearing 4-bromophenyl substituents, which are then transformed into imidazolone rings through cyclization reactions.

Key Steps

Reaction Conditions and Characterization

Step Reagents & Conditions Yield (%) Product Description Key Spectral Data (Selected)
1 2-aminothiazole + 4-bromophenacyl bromide, EtOH, reflux 18-20 h 89.7 6-(4-bromophenyl) imidazo[2,1-b]thiazole FT-IR: 1662 cm^-1 (C=N), 723 cm^-1 (C-Br)
2 Vilsmeier-Haack reagent (POCl3 + DMF), 1,4-dioxane, 50-60 °C, 8-10 h 85 6-(4-bromophenyl) imidazo[2,1-b]thiazole-5-carbaldehyde 1H NMR: 10.00 ppm (aldehyde proton)
3 Schiff base formation with aromatic amines, glacial acetic acid catalyst Variable Schiff base intermediates IR: 1639 cm^-1 (C=N imine), NMR consistent
4 Cyclization with glycine or phthalic anhydride Variable Imidazolone derivatives Confirmed by FT-IR, 1H NMR, 13C NMR

This approach offers a versatile platform to access this compound derivatives fused with other heterocycles, expanding structural diversity.

Comparative Summary of Preparation Methods

Feature Benzimidazolone Route Imidazo-Thiazole Route
Starting Materials 1,2-phenylenediamine, CDI, ethyl chloroformate 2-aminothiazole, 4-bromophenacyl bromide
Key Reaction Types Cyclization, nucleophilic substitution Condensation, Vilsmeier formylation, cyclization
Solvents 2-methyl tetrahydrofuran (2-MeTHF) Ethanol, 1,4-dioxane
Reaction Times 16-48 hours 8-20 hours
Yields 60-98% 85-90%
Product Diversity Mainly benzimidazolone derivatives Imidazolone fused with thiazole rings
Characterization Techniques IR, 1H NMR, ESI-MS FT-IR, 1H NMR, 13C NMR

Research Findings and Notes

  • The benzimidazolone-based synthesis is straightforward, employs mild conditions, and provides high yields, making it suitable for scale-up and further derivatization.

  • The imidazo-thiazole method allows for the introduction of additional heterocyclic complexity, potentially enhancing biological activity, though it involves more steps and reagents.

  • Both methods rely heavily on purification by column chromatography and confirmatory spectral analysis (IR, NMR, MS) to ensure compound identity and purity.

  • Reaction solvents like 2-MeTHF and ethanol are chosen for their ability to dissolve reactants and facilitate reaction kinetics.

  • Use of potassium carbonate as a base is common to neutralize acids formed and promote nucleophilic substitutions.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazolone ring can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium thiolate or primary amines in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Often use reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

  • Substituted phenyl derivatives
  • Oxidized or reduced imidazolone derivatives
  • Biaryl compounds from coupling reactions

Applications De Recherche Scientifique

1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the imidazolone ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Structural Analogues with Varying Aromatic Substitutions

Compound Name Substituents Biological Activity Key Findings Reference
1-Phenyl-1,3-dihydro-2H-imidazol-2-one (3g) Phenyl (no bromine) Anticonvulsant (MES test ED₅₀ = 45 mg/kg) Less potent than brominated analogues; suggests bromine enhances activity .
1-(4-Chlorophenyl)-...imidazol-2-one (12) 4-Chlorophenyl, trimethoxyphenyl Anticancer Chlorine substitution shows moderate activity; bromine’s larger size may improve target interaction .
1-(4-Bromophenyl)-...benzimidazol-1-yl)ethanone (5d) Dibrominated benzimidazole Cytotoxic Multiple bromines increase potency but raise toxicity risks .

Key Insight : Bromine substitution enhances bioactivity compared to chlorine or hydrogen, likely due to increased lipophilicity and halogen bonding. However, over-bromination (e.g., 5d) may compromise safety profiles.

Benzimidazole Derivatives

Compound Name Core Structure Application Notes Reference
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole Benzimidazole fused with benzene Research chemical (e.g., OLED materials) Fused ring increases stability but reduces solubility .
1-(4-Bromophenyl)-2-ethyl-1H-benzimidazole Ethyl substituent on benzimidazole Organic light-emitting diodes (OLEDs) Alkyl chains improve thermal stability but may lower reactivity .

Key Insight: Benzimidazoles exhibit greater aromatic stability than imidazolones, favoring applications in materials science. However, imidazolones’ non-aromatic structure offers tunable electronic properties for drug design.

Pharmacologically Active Imidazolones and Hydantoins

Compound Name Structural Features Activity (ED₅₀ or IC₅₀) Mechanism Notes Reference
4-Methyl-1-(phenylmethyl)imidazol-2-one (3e) Methyl and benzyl substituents Anticonvulsant (MES ED₅₀ = 30 mg/kg) Bulky substituents improve CNS penetration .
Brorphine (1-(4-bromophenyl)piperidinyl-benzimidazolone) Piperidine and bromophenyl Opioid receptor agonist (controlled substance) Bromophenyl enhances receptor affinity but introduces abuse potential .

Key Insight : Substituents like bromophenyl improve target engagement, but additional groups (e.g., piperidine in brorphine) can drastically alter pharmacological profiles.

Activité Biologique

1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its anticancer, antibacterial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound features a bromophenyl group attached to an imidazole ring, which is known for its ability to interact with biological targets. The presence of the bromine atom enhances its lipophilicity and potential biological interactions.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent.

  • Microtubule Destabilization : Similar compounds have shown effective inhibition of microtubule assembly, which is crucial for cancer cell division. For example, related compounds were found to destabilize microtubules at concentrations around 20 μM, leading to apoptosis in breast cancer cell lines such as MDA-MB-231 .
  • Caspase Activation : Apoptosis induction was confirmed through increased caspase-3 activity, suggesting that this compound may trigger programmed cell death in cancer cells .

Case Studies

In vitro studies have shown that derivatives of imidazole can inhibit various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : Treatment with related compounds resulted in significant reductions in cell viability and induced morphological changes consistent with apoptosis .
  • Xenograft Models : In vivo studies using xenograft models indicated that these compounds could effectively reduce tumor size when administered at appropriate dosages .

Antibacterial Activity

The compound has also exhibited notable antibacterial properties against various pathogens.

Efficacy Against Bacterial Strains

Research indicates that derivatives of imidazole can exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics:

  • Staphylococcus aureus and Escherichia coli : Compounds similar to this compound have shown MIC values ranging from 40 to 50 µg/mL against these strains .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been explored extensively.

Mechanisms

  • Cytokine Inhibition : Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives achieved up to 89% inhibition of IL-6 at a concentration of 10 µg/mL .
  • Cellular Pathways : The inhibition of key signaling pathways involved in inflammation has been observed, suggesting a multifaceted approach to reducing inflammatory responses.

Summary of Biological Activities

The following table summarizes the biological activities and mechanisms associated with this compound:

Biological ActivityMechanismModelConcentrationEffect
AnticancerMicrotubule destabilization; caspase activationMDA-MB-231 cells20 μMInduces apoptosis
AntibacterialInhibition of bacterial growthVarious strains (e.g., E. coli)40–50 µg/mLEffective against multiple pathogens
Anti-inflammatoryCytokine inhibitionIn vitro models10 µg/mLReduces TNF-α and IL-6 levels

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one, and how can reaction parameters be optimized?

  • Answer: The compound is synthesized via cyclization or condensation reactions. For example, imidazolone derivatives are often prepared using aryl halides and heterocyclic precursors under palladium-catalyzed cross-coupling conditions. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) significantly influence yield. Evidence from analogous imidazole syntheses suggests stepwise purification via column chromatography (hexane/ethyl acetate) to isolate the target compound with >95% purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the imidazolone core and bromophenyl substitution. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, while Fourier-Transform Infrared Spectroscopy (FTIR) confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion validation. Regulatory guidelines for similar compounds emphasize multi-technique validation .

Q. What is the role of the 4-bromophenyl substituent in modulating the compound's physicochemical properties?

  • Answer: The bromine atom enhances lipophilicity (logP ~2.5–3.0), improving membrane permeability. It also introduces steric bulk, potentially affecting binding to biological targets like opioid receptors, as inferred from its classification as a controlled substance with psychoactive properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound, particularly regarding its receptor selectivity?

  • Answer: Discrepancies may arise from assay conditions (e.g., cell lines, receptor isoforms). Standardized in vitro binding assays (e.g., competitive displacement using radiolabeled ligands like [³H]-DAMGO for μ-opioid receptors) should be conducted with strict controls. Dose-response curves (EC₅₀) and selectivity profiling against κ- and δ-opioid receptors are critical. Cross-referencing with structural analogs (e.g., brorphine derivatives) may clarify mechanistic nuances .

Q. What advanced chromatographic or spectroscopic methods are recommended for detecting trace amounts of this compound in complex biological matrices?

  • Answer: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity (LOQ <1 ng/mL). Solid-phase extraction (SPE) using C18 cartridges improves recovery rates from plasma or urine. Method validation should adhere to FDA guidelines for bioanalytical assays, including matrix effect and stability testing .

Q. What experimental strategies can evaluate the metabolic stability and degradation pathways of this compound in preclinical models?

  • Answer: Incubate the compound with liver microsomes (human or rodent) to identify Phase I metabolites (e.g., hydroxylation, debromination). High-Resolution Mass Spectrometry (HRMS) and isotopic labeling track metabolic transformations. Accelerated stability studies (40°C/75% RH for 4 weeks) assess hydrolytic or oxidative degradation, with HPLC monitoring .

Q. How can computational modeling predict the compound’s interaction with putative targets, such as G-protein-coupled receptors (GPCRs)?

  • Answer: Molecular docking (e.g., AutoDock Vina) using crystal structures of opioid receptors (PDB: 4DKL) can map binding poses. Molecular Dynamics (MD) simulations (50–100 ns) evaluate stability of ligand-receptor complexes. QSAR models trained on imidazolone derivatives may predict affinity and off-target effects .

Methodological Notes

  • Data Contradiction Analysis: Always cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structure; in vitro + in vivo models for activity).
  • Stability Testing: Include control samples with antioxidants (e.g., BHT) to distinguish oxidative vs. hydrolytic degradation .
  • Ethical Compliance: Adhere to controlled substance regulations (e.g., DEA Schedule I classifications) during handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Reactant of Route 2
1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.